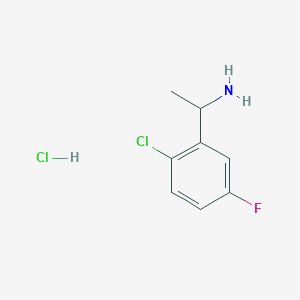

1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride is a chiral amine compound that features a chlorine and fluorine substituent on a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-5-fluorobenzaldehyde.

Reductive Amination: The aldehyde is subjected to reductive amination using an amine source and a reducing agent like sodium cyanoborohydride.

Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride may involve large-scale reductive amination followed by chiral resolution using chromatography or crystallization techniques. The final product is then purified and converted to the hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups on the aromatic ring.

Applications De Recherche Scientifique

®-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.

1-(2-Chloro-5-fluorophenyl)ethanamine: The non-chiral version of the compound.

2-Chloro-5-fluoroamphetamine: A structurally related compound with different pharmacological effects.

Uniqueness

®-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other related compounds. This uniqueness makes it valuable in the development of selective pharmaceuticals and research tools.

Activité Biologique

1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride, also known as 2-(2-chloro-5-fluorophenyl)ethan-1-amine hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The molecular formula for this compound is C8H10ClF with a molecular weight of approximately 189.61 g/mol. Its structure features a chloro and fluorine substituent on the phenyl ring, which significantly influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the amino group allows for hydrogen bonding, enhancing its affinity for specific molecular targets. Studies have shown that it can modulate enzyme activities and influence biochemical pathways, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant-like effects : In animal models, compounds similar to this one have shown efficacy in reducing symptoms associated with depression and anxiety disorders .

- Anticancer properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further investigation is required to establish its effectiveness and mechanism of action .

Case Studies and Research Findings

Several key studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Schizophrenia-related models : In vivo tests demonstrated that structurally similar compounds could reduce hyperactivity induced by MK-801 in rats, suggesting potential antipsychotic properties .

- Cancer xenograft studies : Research indicated that certain derivatives could delay tumor growth in xenograft models, highlighting their potential as anticancer agents .

- Enzyme inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with various diseases, showing promising results in preliminary assays.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol | C8H9ClFNO | Enantiomeric form; potential differences in biological activity |

| (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol | C8H9ClFNO | Similar structure but different halogen placement; varied biological interactions |

| 2-Amino-2-(3-chlorophenyl)ethanol | C8H10ClN | Lacks fluorine substitution; different reactivity profile |

This table highlights how variations in halogen placement and functional groups can impact the biological activity and reactivity profiles of these compounds.

Propriétés

Formule moléculaire |

C8H10Cl2FN |

|---|---|

Poids moléculaire |

210.07 g/mol |

Nom IUPAC |

1-(2-chloro-5-fluorophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(10)2-3-8(7)9;/h2-5H,11H2,1H3;1H |

Clé InChI |

BJECCCSCNGQYDR-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=C(C=CC(=C1)F)Cl)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.